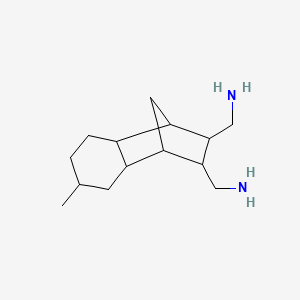
(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine is a complex organic compound with a unique structure It is characterized by a decahydro-1,4-methanonaphthalene core with a methyl group and two methanamine groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine typically involves multiple steps. One common method starts with the preparation of the decahydro-1,4-methanonaphthalene core, followed by the introduction of the methyl group and the methanamine groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield fully saturated compounds. Substitution reactions may produce a variety of functionalized derivatives.
Scientific Research Applications
(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug or drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Methanonaphthalene, 1,4-dihydro-: This compound shares a similar core structure but lacks the methyl and methanamine groups.
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl-: This compound has a similar structure but only includes a methyl group without the methanamine groups.
Uniqueness
The presence of both the methyl group and the methanamine groups in (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine makes it unique compared to its similar counterparts
Properties
CAS No. |
62028-90-4 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
[10-(aminomethyl)-4-methyl-9-tricyclo[6.2.1.02,7]undecanyl]methanamine |
InChI |
InChI=1S/C14H26N2/c1-8-2-3-9-10(4-8)12-5-11(9)13(6-15)14(12)7-16/h8-14H,2-7,15-16H2,1H3 |
InChI Key |
YBGPLZOGIBIUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C3CC2C(C3CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]acetyl chloride](/img/structure/B14555157.png)



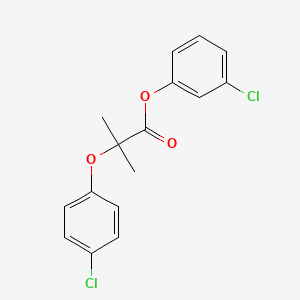
![Methyl 4-[2-oxo-6-(phenoxymethyl)morpholin-4-yl]benzoate](/img/structure/B14555188.png)
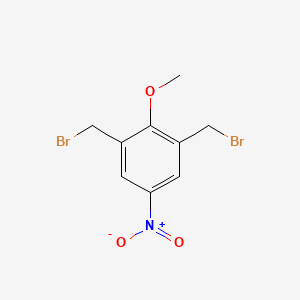
![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)
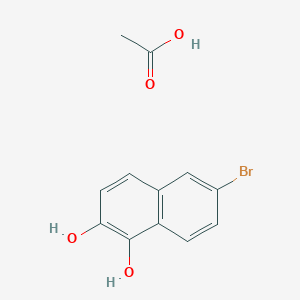

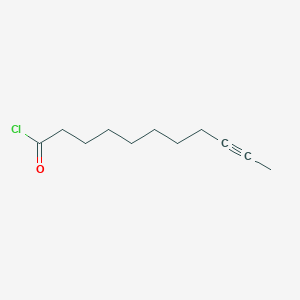


![1-[Diazo(4-methylphenyl)methyl]-4-nitrobenzene](/img/structure/B14555253.png)
